(+/-)-Enterolactone-13c3 (+/-)-Enterolactone-13c3
Brand Name: Vulcanchem
CAS No.:
VCID: VC20421973
InChI: InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1
SMILES:
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol

(+/-)-Enterolactone-13c3

CAS No.:

Cat. No.: VC20421973

Molecular Formula: C18H18O4

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-Enterolactone-13c3 -

Specification

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
IUPAC Name (3S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one
Standard InChI InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1
Standard InChI Key HVDGDHBAMCBBLR-JRZJBTRGSA-N
Isomeric SMILES C1C([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O
Canonical SMILES C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Isotopic Labeling

(+/-)-Enterolactone-13C3 (CAS: 918502-72-4) is a racemic mixture of the trans-dihydrofuranone lignan metabolite, distinguished by three carbon-13 atoms at positions within the γ-butyrolactone ring . The base structure, trans-2,3-bis(3-hydroxybenzyl)-γ-butyrolactone, features two 3-hydroxyphenylmethyl groups attached to a tetrahydrofuran-2-one core. Isotopic labeling at specific carbons ensures minimal chromatographic deviation from unlabeled enterolactone while providing a unique mass spectrometric signature for discrimination .

Synonyms and Classification

This compound is interchangeably referenced as HPMF-13C3, rac Enterolactone-13C3, and trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-13C3 . As a stable isotope-labeled internal standard (SIL-IS), it falls under the phytoestrogen subclass of mammalian lignans, which are derived from plant precursors like secoisolariciresinol diglucoside (SDG) .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC18H18O4
Molar Mass298.33312 g/mol
SolubilitySlight in acetone, methanol
AppearanceOff-white to pale yellow solid
Storage Conditions-20°C, inert atmosphere
StabilityHygroscopic

The limited solubility in polar organic solvents necessitates careful preparation of stock solutions, typically in acetonitrile or methanol at concentrations ≤1 mg/mL .

Analytical Applications in Phytoestrogen Research

Role as an Internal Standard in LC-MS/MS

(+/-)-Enterolactone-13C3 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous enterolactone in biological fluids. By spiking samples with this SIL-IS prior to extraction, researchers correct for matrix effects and ionization efficiency variations. For example, in milk analysis, 10 µL of 13C3-enterolactone (10 µg/mL) is added to 5 mL samples, yielding a 25 ng/mL final concentration that co-elutes with native enterolactone, enabling accurate peak integration .

Method Validation Parameters

Studies using this compound report exceptional analytical performance:

  • Precision: Between-run coefficients of variation (CVs) of 3.1–5.8% across quality control pools .

  • Accuracy: Spike recoveries within ±10% of theoretical values .

  • Sensitivity: Limits of detection (LOD) as low as 0.04 ng/mL in urine .

These metrics underscore its reliability in large-scale biomonitoring, such as the CDC’s NHANES, where it facilitated quantification in >95% of 2,500 urine specimens .

Pharmacokinetic Insights Enabled by 13C3 Labeling

Absorption and Metabolism Dynamics

A seminal pharmacokinetic study administered 1.31 µmol/kg SDG to 12 subjects, tracking enterolignans via 13C3-enterolactone-spiked plasma samples . Key findings include:

  • Absorption Latency: Enterolactone appeared in plasma 8–10 h post-ingestion, peaking at 19.7 ±6.2 h .

  • Elimination Half-Life: Enterolactone’s half-life (12.6 ±5.6 h) exceeded enterodiol’s (4.4 ±1.3 h), suggesting enterohepatic recirculation .

  • Systemic Exposure: The area under the curve (AUC) for enterolactone (1762 nmol/L·h) doubled that of enterodiol (966 nmol/L·h), implicating oxidative metabolism as a key pathway .

Urinary Excretion Profiles

Within 72 h, 40% of ingested SDG was excreted as enterolignans, with enterolactone constituting 58% of total urinary metabolites . This preferential excretion aligns with enterolactone’s higher metabolic stability, as evidenced by its prolonged residence time (35.8 ±10.6 h vs. 20.6 ±5.9 h for enterodiol) .

Implications for Dietary and Clinical Research

Biomonitoring of Phytoestrogen Exposure

By enabling precise enterolactone quantification, (+/-)-Enterolactone-13C3 supports investigations into phytoestrogen intake and chronic disease risk. For instance, inverse correlations between plasma enterolactone and acute coronary events have been elucidated using this standard .

Advancing Precision in Metabolomics

The compound’s utility extends to metabolomic workflows, where isotopic dilution minimizes ion suppression effects in complex matrices like milk and plasma. Recent advancements in atmospheric pressure photoionization (APPI) further leverage its stability, achieving detection limits of 0.1 pg without sample preconcentration .

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